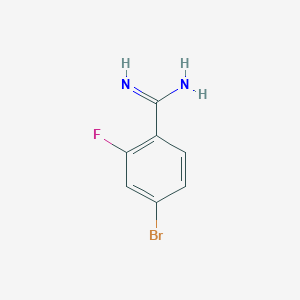

4-Bromo-2-fluoro-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQNERUWUYQVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283857 | |

| Record name | 4-Bromo-2-fluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100752-71-3 | |

| Record name | 4-Bromo-2-fluorobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1100752-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-benzamidine for Advanced Research

This guide provides an in-depth analysis of the physicochemical properties of 4-bromo-2-fluoro-benzamidine, a halogenated aromatic compound of increasing interest to researchers, medicinal chemists, and professionals in drug discovery and development. This document moves beyond a simple data sheet to offer a practical and theoretical framework for understanding and utilizing this compound in a research setting.

Introduction: The Scientific Context of this compound

This compound (CAS No. 1100752-71-3) belongs to the class of substituted benzamidines, which are recognized as crucial pharmacophores in medicinal chemistry. The benzamidine moiety is a known bioisostere for arginine and lysine, enabling it to interact with a variety of biological targets, particularly serine proteases. The introduction of bromo and fluoro substituents on the phenyl ring significantly modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. Understanding its core physicochemical characteristics is paramount for its effective application in hit-to-lead campaigns and further drug development endeavors.

Chemical Identity and Core Properties

A precise understanding of the fundamental properties of a compound is the bedrock of reproducible and meaningful research. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1100752-71-3 | [1][2] |

| Molecular Formula | C₇H₆BrFN₂ | [1][2] |

| Molecular Weight | 217.04 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not experimentally determined. Estimated to be in the range of 130-150 °C based on related structures such as 4-Bromo-2-fluoro-N-methylbenzamide (127 °C). | |

| Boiling Point | Not determined; likely to decompose at high temperatures. | General chemical principles |

| Solubility | No quantitative data available. Predicted to be soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | General knowledge of benzamidine salts and related compounds |

| pKa (of the amidinium ion) | Not experimentally determined. Estimated to be in the range of 10-11, based on the pKa of benzamidine (~11.6) and the electron-withdrawing effects of the halogen substituents. | [3] |

Structural Elucidation and Analytical Characterization

The structural integrity and purity of this compound are critical for its use in any experimental setting. A combination of spectroscopic and chromatographic techniques is essential for its unambiguous characterization.

Expected Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amidine group. The aromatic region will display a complex splitting pattern due to the fluorine and bromine substituents. The amidine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift may be solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JC-F). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen atoms and the amidine group.

-

MS (Mass Spectrometry): Mass spectrometry is a crucial tool for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being of nearly equal intensity.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amidine group (typically in the range of 3100-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.

Purity Assessment: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecules. A robust, stability-indicating HPLC method is essential for ensuring the quality of this compound.

Workflow for HPLC Method Development and Validation:

Caption: Workflow for HPLC method development and validation.

Step-by-Step Protocol for Purity Determination by HPLC:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.

-

Gradient: A linear gradient from 10% to 90% acetonitrile over 15-20 minutes can be used for initial screening.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from a UV-Vis scan of the compound (likely around 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase.

Stability, Storage, and Handling

The long-term stability and proper handling of this compound are crucial for maintaining its integrity and ensuring the reliability of experimental results.

Recommended Storage Conditions

Based on available supplier information and general chemical principles for halogenated aromatic compounds, the following storage conditions are recommended:

-

Short-term (1-2 weeks): Store at -4°C.

-

Long-term (1-2 years): Store at -20°C.[4]

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric degradation.

Stability Considerations

While specific stability data for this compound is not available, potential degradation pathways can be inferred. Halogenated aromatic compounds can be susceptible to photodegradation and hydrolysis under certain conditions.

Logical Flow for a Preliminary Stability Assessment:

Caption: A logical workflow for assessing the preliminary stability of this compound.

Conclusion and Future Perspectives

This compound is a compound with significant potential in drug discovery, particularly as a building block for serine protease inhibitors. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with practical protocols for its analysis and handling. While there is a clear need for further experimental characterization of this molecule, the information presented here serves as a valuable resource for researchers. Future work should focus on the experimental determination of its melting point, solubility profile, and pKa to provide a more complete understanding of its behavior in biological and chemical systems.

References

- 1. CAS 1100752-71-3 | 3641-B-01 | MDL MFCD09832177 | 4-Bromo-2-fluorobenzene-1-carboximidamide | SynQuest Laboratories [synquestlabs.com]

- 2. This compound, CasNo.1100752-71-3 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 1100752-71-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

4-Bromo-2-fluoro-benzamidine: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of 4-Bromo-2-fluoro-benzamidine, a halogenated aromatic building block of significant interest in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and structure, and presents a comprehensive analysis of its synthesis, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors. Through a combination of established chemical principles and insights from contemporary research, this paper aims to be a critical resource for the effective utilization of this compound.

Introduction: The Strategic Importance of Halogenated Benzamidines

Benzamidine and its derivatives are a class of compounds recognized for their diverse biological activities and their utility as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as bromine and fluorine, onto the aromatic ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The presence of both a bromine and a fluorine atom in this compound offers a unique combination of reactivity and modulatory effects, making it a valuable scaffold in drug discovery and the development of advanced materials.[3]

The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of more complex molecular architectures.[3] The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[2][4] This guide will delve into the specifics of this compound, providing the necessary technical details for its synthesis and application.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its successful application in research and development.

Chemical Structure and Identifiers

-

Systematic Name: 4-Bromo-2-fluorobenzimidamide

-

CAS Number: 1100752-71-3

-

Molecular Formula: C₇H₆BrFN₂

-

Molecular Weight: 217.04 g/mol

-

Structure:

A hydrochloride salt of this compound is also commercially available with the CAS Number 1187927-25-8.

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| pKa | ~10.5 | The benzamidine moiety is basic. |

| LogP | ~2.0 | Indicates moderate lipophilicity. |

| Melting Point | >200 °C (as hydrochloride salt) | Typical for salt forms of organic bases. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO). | Limited solubility in nonpolar solvents. |

Note: These values are estimations and should be confirmed experimentally.

Synthesis of this compound

The synthesis of this compound is most effectively achieved from its corresponding benzonitrile precursor, 4-Bromo-2-fluorobenzonitrile. The Pinner reaction, a classic and reliable method for converting nitriles to amidines, provides a robust synthetic route.[5][6][7]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-fluorobenzonitrile (Precursor)

The precursor, 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3), can be synthesized from 2-fluoroaniline via a two-step process involving bromination followed by a Sandmeyer reaction.[8]

-

Bromination of 2-Fluoroaniline: To a solution of 2-fluoroaniline in a suitable solvent (e.g., dichloromethane), N-bromosuccinimide is added portion-wise at a controlled low temperature (e.g., 0 °C). The reaction is monitored by TLC until completion. The resulting 4-bromo-2-fluoroaniline is then isolated and purified.

-

Sandmeyer Reaction: The purified 4-bromo-2-fluoroaniline is diazotized using sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to yield 4-Bromo-2-fluorobenzonitrile.

Step 2: Pinner Reaction for the Synthesis of this compound

This protocol is based on the well-established Pinner reaction methodology.[5][6]

-

Formation of the Imidate Salt (Pinner Salt): A solution of 4-Bromo-2-fluorobenzonitrile in an anhydrous alcohol (e.g., ethanol) is cooled to a low temperature (0-5 °C). Anhydrous hydrogen chloride gas is then bubbled through the solution until saturation. The reaction mixture is stirred at a low temperature, and the formation of the imidate hydrochloride (Pinner salt) as a precipitate is observed. Maintaining anhydrous conditions is crucial to prevent the formation of by-products.[7]

-

Ammonolysis of the Imidate Salt: The isolated Pinner salt is then treated with a solution of ammonia in an anhydrous alcohol. This step should also be carried out at a controlled low temperature to favor the formation of the amidine. The reaction mixture is stirred until the conversion is complete, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is then worked up by removing the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to afford this compound, typically as its hydrochloride salt.

Reactivity and Potential Applications

The unique arrangement of functional groups in this compound dictates its reactivity and makes it a valuable intermediate in several areas of chemical synthesis.

Reactivity Profile

The reactivity of this compound is characterized by:

-

The Amidine Group: This functional group is basic and can be protonated to form a salt. It can also participate in various cyclization reactions to form heterocyclic systems, which are prevalent in many biologically active molecules.

-

The Bromine Atom: The C-Br bond is susceptible to a range of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the 4-position of the benzene ring, enabling the synthesis of a wide array of derivatives.[9]

-

The Fluorine Atom: The presence of the fluorine atom ortho to the amidine group can influence the reactivity of the aromatic ring and the acidity of the N-H protons of the amidine through inductive effects.

Applications in Medicinal Chemistry

Substituted benzamidines are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[10] this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, fluorinated aromatic compounds are often incorporated into drug candidates to enhance their metabolic stability and binding affinity.[2][4] The bromo-substituent allows for further elaboration of the molecular structure, which is a critical aspect of lead optimization in drug discovery.[11]

Applications in Materials Science

The structural motifs present in this compound are also relevant in the field of materials science. The fluorinated and brominated benzene ring can be incorporated into polymers and organic electronic materials. For example, its precursor, 4-bromo-2-fluorobenzonitrile, is utilized in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs).[9]

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected NMR spectral data can be predicted based on the chemical structure. Online prediction tools can provide useful estimates for guiding characterization.[12]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amidine group. The aromatic region will be influenced by the coupling between the protons and the fluorine atom.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atoms attached to bromine and fluorine will exhibit characteristic shifts, and the C-F coupling will be observable.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum will show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring. Predicting ¹⁹F NMR shifts can be complex, but computational methods can provide valuable approximations.[13][14]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its unique combination of a reactive bromine atom, a modulating fluorine atom, and a versatile amidine group makes it a valuable building block for the construction of complex and functionally diverse molecules. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, its reactivity profile, and its potential applications. By leveraging the information presented herein, researchers can effectively incorporate this compound into their synthetic strategies to advance their scientific and technological goals.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Visualizer loader [nmrdb.org]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. chemrxiv.org [chemrxiv.org]

Spectroscopic Elucidation of 4-Bromo-2-fluoro-benzamidine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of 4-Bromo-2-fluoro-benzamidine. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a robust framework for researchers, scientists, and professionals in drug development.

Introduction: The Structural Significance of this compound

This compound (CAS No: 1100752-71-3) is a halogenated aromatic amidine with a molecular formula of C₇H₆BrFN₂. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the halogen substituents and the biological activity often associated with the benzamidine moiety.[1] Accurate structural confirmation is paramount for its application, and this is achieved through a multi-faceted spectroscopic approach. This guide will delve into the expected spectral signatures of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to exhibit a distinctive isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[2][3]

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 216 | ~100% | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 218 | ~98% | Molecular ion with ⁸¹Br |

| [M-NH₂]⁺ | 200/202 | Variable | Loss of the amino group |

| [C₇H₄BrF]⁺ | 188/190 | Variable | Loss of the amidine group |

| [M-Br]⁺ | 137 | Variable | Loss of the bromine atom |

Experimental Protocol for MS Analysis

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Gas Chromatography: Utilize a capillary column (e.g., HP-5ms) to separate the analyte from any impurities. A typical temperature program would be to hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

-

Ionization: In the mass spectrometer, subject the eluted compound to electron ionization at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and its fragments.

Interpretation of the Mass Spectrum

The most telling feature of the mass spectrum will be the pair of peaks for the molecular ion at m/z 216 and 218, with nearly equal intensity, which is a hallmark of a monobrominated compound.[2][3] The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the amidine group, providing further confirmation of the structure.

Visualization of the Proposed Fragmentation Pathway

Caption: Proposed MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-F, and C-Br bonds, as well as aromatic C-H and C=C vibrations.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3100 | N-H | Stretching |

| 1650-1630 | C=N | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1250-1150 | C-F | Stretching |

| 700-600 | C-Br | Stretching |

The N-H stretching vibrations of the amidine group are expected to appear as broad bands in the region of 3400-3100 cm⁻¹.[4] The C=N stretching vibration is a key indicator of the amidine functional group and is anticipated around 1650-1630 cm⁻¹.[5] The presence of the C-F and C-Br bonds will be confirmed by absorptions in the fingerprint region.[6]

Experimental Protocol for IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will show signals for the aromatic protons and the protons of the amidine group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H | 7.5 - 8.0 | m | J(H,H), J(H,F) |

| Amidine NH₂ | 8.5 - 9.5 | br s | - |

The aromatic region is expected to be complex due to coupling between the protons and with the fluorine atom. The amidine protons will likely appear as a broad singlet that may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 160 - 165 (d, ¹J(C,F) ≈ 250 Hz) |

| Aromatic C-Br | 115 - 120 |

| Other Aromatic C | 120 - 140 |

| Amidine C=N | 160 - 165 |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[7][8] A single signal is expected for the fluorine atom in this compound.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹⁹F | -110 to -120 | m |

The chemical shift of the fluorine is influenced by its position on the aromatic ring. The signal will likely be a multiplet due to coupling with the aromatic protons.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

Visualization of Key NMR Correlations

References

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-2-fluoro-benzamidine

For researchers, scientists, and professionals in drug development, understanding the stability of intermediate compounds is paramount to ensuring the integrity of research and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 4-Bromo-2-fluoro-benzamidine, a key building block in medicinal chemistry.

Introduction: The Critical Role of Intermediate Stability

This compound is a substituted aromatic compound whose utility in drug discovery is significant. Its unique electronic and structural properties, conferred by the bromine and fluorine substituents, make it a valuable synthon. However, the very features that make it a reactive and useful intermediate also render it susceptible to degradation if not handled and stored correctly. Ensuring the chemical integrity of this compound is a critical first step in any synthetic pathway, preventing the introduction of impurities that can complicate downstream reactions, purification, and biological testing. This guide is designed to provide a deep understanding of the factors influencing the stability of this compound and to offer field-proven protocols for its storage and handling.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of its stability assessment.

| Property | Value | Source |

| CAS Number | 1100752-71-3 | [1] |

| Molecular Formula | C₇H₆BrFN₂ | [1] |

| Appearance | White to off-white solid (typical) | General chemical knowledge |

| Purity | Typically ≥97% | [1] |

The presence of the electron-withdrawing fluorine atom and the bulky bromine atom on the aromatic ring, in addition to the nucleophilic benzamidine functional group, dictates the molecule's reactivity and potential degradation pathways.

The Stability Profile of this compound: A Multi-faceted Analysis

The stability of a pharmaceutical intermediate is not a singular property but rather a profile determined by its response to various environmental factors.[2] A comprehensive assessment involves subjecting the compound to forced degradation conditions, which are more severe than standard accelerated stability testing.[3] This approach helps to identify potential degradation products and elucidate degradation pathways.[3][4]

Hydrolytic Stability: The Primary Concern

The benzamidine functional group is known to be susceptible to hydrolysis, particularly under basic conditions. Research on benzamidinium compounds has shown that they hydrolyze in aqueous base at room temperature to yield the corresponding primary amide.[5][6][7][8] The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[6][8]

The proposed mechanism involves the attack of a hydroxide ion on the benzamidine moiety.[5][6][7] For this compound, this would result in the formation of 4-Bromo-2-fluoro-benzamide.

Caption: Primary hydrolytic degradation pathway of this compound.

Given this inherent reactivity, it is crucial to protect this compound from moisture and alkaline environments.

Thermal Stability

Photostability

Aromatic compounds, particularly those containing halogens, can be susceptible to photodegradation. The energy from UV or visible light can induce cleavage of carbon-halogen bonds. For instance, the photodegradation of brominated flame retardants often involves debromination.[9] Therefore, it is a reasonable hypothesis that prolonged exposure to light, especially UV radiation, could lead to the degradation of this compound, potentially through a de-bromination pathway.

Recommended Storage and Handling Procedures

Based on the stability profile, the following storage and handling conditions are recommended to maintain the purity and integrity of this compound.

Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | Short-term (1-2 weeks): -4°C.[5] Long-term (1-2 years): -20°C.[5] | To minimize thermal degradation and slow down potential hydrolytic processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation and minimize contact with atmospheric moisture. |

| Light | Store in a light-resistant container. | To prevent photolytic degradation. |

| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis of the benzamidine group. |

Handling Procedures

Safe and effective handling is as crucial as proper storage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[5]

-

Work Environment: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

-

Dispensing: When weighing and dispensing, minimize exposure to the open air to reduce moisture uptake.

-

Solvent Selection: If preparing solutions, use anhydrous solvents and store them under an inert atmosphere. Aqueous solutions, especially if not pH-controlled, should be used fresh and not stored for extended periods.

Experimental Protocol: Forced Degradation Study for Stability Assessment

To empirically determine the stability of this compound and identify its degradation products, a forced degradation study is essential.[3][4] This protocol outlines a comprehensive approach.

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. The use of an organic co-solvent is necessary due to the limited aqueous solubility of many organic intermediates.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 8 hours. The milder condition is due to the expected higher reactivity under basic conditions.[6]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

-

Thermal Degradation:

-

In Solution: Heat a sealed vial of the stock solution at 80°C for 72 hours.

-

Solid State: Place a known amount of the solid compound in an oven at 80°C for 72 hours.

-

-

Photolytic Degradation: Expose a quartz cuvette containing the stock solution to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber). A dark control sample should be run in parallel.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze the samples using a validated stability-indicating UPLC-MS/MS method. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for separating the parent compound from its degradation products.

-

Analytical Methodology

Developing a robust analytical method is key to a successful stability study.[4]

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for a wide range of small molecules. |

| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for good peak shape and is compatible with mass spectrometry. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | A common organic modifier for reversed-phase chromatography. |

| Gradient | A linear gradient from 5% to 95% B over 10-15 minutes | To ensure the elution of both the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30 - 40°C | To ensure reproducible retention times. |

| Detection | PDA/UV detector (e.g., 230 nm and 254 nm) and a mass spectrometer (ESI+) | PDA provides quantitative data and peak purity information, while MS provides mass information for the identification of degradation products.[10] |

Conclusion: Ensuring Research Integrity Through Proactive Stability Management

The stability of this compound is a critical parameter that directly impacts its utility in research and development. This guide has detailed the primary degradation pathway of hydrolysis and highlighted the potential for thermal and photolytic degradation. By adhering to the recommended storage and handling procedures, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of a systematic forced degradation study, coupled with a robust UPLC-MS/MS analytical method, provides a comprehensive framework for understanding the stability profile of this important chemical intermediate. Proactive management of compound stability is not merely a matter of good laboratory practice; it is a fundamental component of scientific integrity and the successful advancement of drug discovery programs.

References

- 1. ijtsrd.com [ijtsrd.com]

- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Atlas of the microbial degradation of fluorinated pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface [mdpi.com]

- 8. Atlas of the microbial degradation of fluorinated pesticides | Semantic Scholar [semanticscholar.org]

- 9. Decabromodiphenyl ether - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-benzamidine Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable clinical candidate. Poor solubility can cast a long shadow, leading to challenges in formulation, unreliable bioassay results, and ultimately, diminished bioavailability. This guide is crafted to provide a comprehensive, in-depth exploration of the solubility of a specific, yet representative, molecule: 4-Bromo-2-fluoro-benzamidine hydrochloride. As a substituted benzamidine, this compound belongs to a class of molecules known for their interactions with serine proteases, making them a focal point in various therapeutic areas. By dissecting the principles and methodologies for characterizing its solubility, we aim to equip researchers with the foundational knowledge and practical tools applicable to a broader range of small molecule drug candidates. This is not merely a collection of protocols, but a narrative of scientific reasoning, designed to empower you to make informed decisions in your own research endeavors.

The Molecule in Focus: this compound Hydrochloride

This compound hydrochloride is a substituted aromatic amidine. The core benzamidine structure is known for its ability to inhibit serine proteases, enzymes pivotal in numerous physiological and pathological processes. The substituents, a bromine atom at the 4-position and a fluorine atom at the 2-position, are introduced to modulate the molecule's physicochemical and pharmacological properties, such as binding affinity, selectivity, and metabolic stability.

The hydrochloride salt form is commonly employed for small molecules with basic centers, like the amidine group, to enhance aqueous solubility and improve handling characteristics. The protonation of the strongly basic amidine group is key to its interaction with water molecules.

Chemical Structure:

The Theoretical Underpinnings of Solubility: A Deeper Dive

The solubility of a compound is a thermodynamic equilibrium between the solid state and the dissolved state in a given solvent. For an ionic compound like this compound hydrochloride, this process is governed by several key factors:

-

Lattice Energy: The strength of the forces holding the ions together in the crystal lattice. This must be overcome for dissolution to occur.

-

Solvation Energy: The energy released when the individual ions are surrounded and stabilized by solvent molecules.

-

The Henderson-Hasselbalch Equation and pH: The solubility of an ionizable compound is profoundly influenced by the pH of the medium. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the non-ionized forms of the molecule.

For a basic compound like this compound, the equilibrium can be represented as:

R-C(=NH)NH3+ ⇌ R-C(=NH)NH2 + H+

At a pH below the pKa of the amidinium ion, the ionized (protonated) form predominates, which is generally more water-soluble. As the pH increases above the pKa, the proportion of the less soluble free base form increases, potentially leading to precipitation.

pKa Estimation of this compound

A precise experimental determination of the pKa is ideal. However, in the early stages of research, in silico prediction tools can provide a valuable estimate to guide experimental design. Using computational models, the pKa of the amidinium group of this compound is predicted to be approximately 10.5 - 11.5 . This prediction is based on the known pKa of benzamidine (around 11.6) and the electron-withdrawing effects of the bromine and fluorine substituents, which are expected to slightly decrease the basicity of the amidine group.

This estimated pKa is a critical piece of information, as it informs the pH range over which the solubility is expected to change significantly. A comprehensive solubility profile should, therefore, encompass a pH range from acidic (e.g., pH 1-2) to basic (e.g., pH 9-10), with particular attention to the physiological pH range (pH 6.8 - 7.4).

Experimental Determination of Solubility: A Methodical Approach

Two primary types of solubility are relevant in drug discovery: kinetic solubility and thermodynamic (or equilibrium) solubility .

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, added from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer. It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used for initial screening of large compound libraries.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution with an excess of the solid material. It is a more time-consuming but more accurate measure, crucial for later stages of drug development, including formulation and toxicology studies.

Solvent Selection: A Rationalized Strategy

The choice of solvents for solubility determination should be guided by the intended application of the data. A well-rounded study should include a variety of solvents with differing properties.

| Solvent/Medium | Rationale | Polarity Index | Hydrogen Bonding |

| Water (pH adjusted) | The most biologically relevant solvent. The effect of pH is critical. | 1.000 | Donor & Acceptor |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Mimics physiological pH and ionic strength. | ~1.0 | Donor & Acceptor |

| Simulated Gastric Fluid (SGF) pH 1.2 | Relevant for oral drug absorption studies. | ~1.0 | Donor & Acceptor |

| Simulated Intestinal Fluid (SIF) pH 6.8 | Relevant for oral drug absorption studies. | ~1.0 | Donor & Acceptor |

| Ethanol | A common co-solvent in formulations. | 0.654 | Donor & Acceptor |

| Methanol | A polar protic solvent. | 0.762 | Donor & Acceptor |

| Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent, often used for stock solutions. | 0.444 | Acceptor |

| Acetonitrile | A polar aprotic solvent, common in analytical chemistry. | 0.460 | Acceptor |

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.

Caption: General workflow for kinetic and thermodynamic solubility determination.

Detailed Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This protocol is considered the "gold standard" for determining thermodynamic solubility.

Materials:

-

This compound hydrochloride (solid)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)

-

HPLC-grade water

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated pH meter

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound hydrochloride to a series of vials containing a known volume (e.g., 1-2 mL) of each selected buffer. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).

-

-

Phase Separation:

-

After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a 0.22 µm filter. It is crucial to pre-saturate the filter by discarding the initial portion of the filtrate to avoid loss of the compound due to adsorption to the filter membrane.

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with an appropriate solvent (e.g., the corresponding buffer or a mobile phase for HPLC).

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.

-

-

pH Measurement:

-

Measure the pH of the saturated solution after equilibration to ensure it has not shifted significantly.

-

Detailed Protocol: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage discovery.

Materials:

-

10 mM stock solution of this compound hydrochloride in DMSO

-

Aqueous buffers (e.g., PBS pH 7.4)

-

96-well microplates (clear for UV, opaque for nephelometry)

-

Automated liquid handler (recommended)

-

Plate shaker

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Filtration plate (for direct UV method)

Procedure:

-

Plate Preparation:

-

Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

-

-

Addition of Aqueous Buffer:

-

Rapidly add the aqueous buffer (e.g., 198 µL for a final DMSO concentration of 1%) to each well.

-

-

Incubation:

-

Immediately mix the plate on a shaker for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

-

-

Detection of Precipitation (Nephelometry):

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control (buffer + DMSO) indicates precipitation. The concentration at which precipitation is first observed is the kinetic solubility.

-

-

Quantification (Direct UV Method):

-

After incubation, filter the solutions through a filtration plate into a new 96-well UV-compatible plate.

-

Measure the UV absorbance of the filtrate at the compound's λmax.

-

Calculate the concentration based on a pre-determined calibration curve.

-

Data Presentation and Interpretation: From Raw Numbers to Actionable Insights

The solubility data should be presented clearly and concisely to facilitate interpretation and comparison.

Table 1: Thermodynamic Solubility of this compound Hydrochloride at 25°C

| Medium | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | ~5.5 | TBD | TBD | TBD |

| SGF (pH 1.2) | 1.2 | TBD | TBD | TBD |

| Acetate Buffer | 4.5 | TBD | TBD | TBD |

| SIF (pH 6.8) | 6.8 | TBD | TBD | TBD |

| PBS | 7.4 | TBD | TBD | TBD |

| Borate Buffer | 9.0 | TBD | TBD | TBD |

| Ethanol | N/A | N/A | TBD | TBD |

| DMSO | N/A | N/A | TBD | TBD |

TBD = To Be Determined experimentally.

Interpretation:

-

pH-Solubility Profile: A graph of solubility versus pH is highly informative. For this compound hydrochloride, we expect to see high solubility at low pH, which will likely decrease as the pH approaches and surpasses the pKa of the amidinium group.

-

Kinetic vs. Thermodynamic: It is common for kinetic solubility to be higher than thermodynamic solubility due to the formation of supersaturated solutions. A large discrepancy between the two values can be a red flag for potential precipitation issues in vivo.

Factors Influencing Solubility and Troubleshooting

Several factors can influence the outcome of solubility experiments.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiments.

-

Common Ion Effect: In buffers containing chloride ions, the solubility of a hydrochloride salt may be slightly suppressed.

-

Compound Purity: Impurities can affect the measured solubility.

-

Adsorption: The compound may adsorb to the surfaces of vials, pipette tips, or filters, leading to an underestimation of solubility.

Troubleshooting Common Issues:

Caption: A troubleshooting guide for common solubility experiment issues.

Conclusion: The Broader Implications

The solubility of this compound hydrochloride, and indeed any drug candidate, is not a static parameter but a dynamic property that is highly dependent on its environment. A thorough understanding and a rigorous experimental approach to its characterization are non-negotiable for successful drug development. The methodologies and principles outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. By integrating theoretical knowledge with practical, field-proven protocols, researchers can navigate the complexities of solubility and make data-driven decisions that propel their most promising compounds toward the clinic.

A Technical Guide to 4-Bromo-2-fluoro-benzamidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-benzamidine in Medicinal Chemistry

This compound is a halogenated aromatic building block of significant interest in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a benzamidine moiety, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of orthogonal halogen atoms allows for selective functionalization through various cross-coupling reactions, while the benzamidine group serves as a key pharmacophore in numerous biologically active compounds. This guide provides an in-depth overview of the synthesis, commercial availability, and strategic applications of this compound, with a particular focus on its relevance in the development of next-generation therapeutics.

The primary utility of this compound lies in its role as a precursor to potent enzyme inhibitors and receptor antagonists. Notably, the structurally related precursor, 4-Bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, a second-generation nonsteroidal antiandrogen approved for the treatment of castration-resistant prostate cancer.[1][2] The 4-bromo-2-fluorophenyl moiety is a critical component of Enzalutamide's structure, contributing to its high binding affinity for the androgen receptor.[3] This underscores the potential of this compound and its derivatives in the design of novel therapeutics targeting a range of diseases.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1100752-71-3 | [4] |

| Molecular Formula | C₇H₆BrFN₂ | [4] |

| Molecular Weight | 217.04 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | Supplier Data |

| Purity | Typically >95-99% (commercially available) | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended long-term storage at -20°C. | [5] |

Safety and Handling:

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Pinner reaction, starting from the commercially available 4-Bromo-2-fluorobenzonitrile.[6][7][8] This two-step process involves the formation of an intermediate Pinner salt (an imidate salt) followed by aminolysis to yield the desired benzamidine.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound via the Pinner reaction.

Experimental Protocol: Pinner Reaction for this compound

Materials:

-

4-Bromo-2-fluorobenzonitrile (1.0 eq)

-

Anhydrous Ethanol (sufficient to dissolve the nitrile)

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia solution in Ethanol (e.g., 7N)

Procedure:

-

Pinner Salt Formation:

-

Dissolve 4-Bromo-2-fluorobenzonitrile in anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0-5°C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10°C.

-

Seal the flask and allow it to stand at 0-5°C for 12-24 hours. The Pinner salt will precipitate as a white solid.

-

Collect the precipitate by filtration under a nitrogen atmosphere, wash with anhydrous diethyl ether, and dry under vacuum to yield the ethyl 4-bromo-2-fluorobenzimidate hydrochloride (Pinner salt).

-

-

Aminolysis to Benzamidine:

-

Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add a solution of ammonia in ethanol (e.g., 7N, 2.0-3.0 eq) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the Pinner salt is consumed.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexanes) to afford pure this compound.

-

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, typically on a research scale. The purity and available quantities can vary between suppliers. Below is a summary of some of the known suppliers.

| Supplier | Purity | Available Quantities |

| Weifang Yangxu Group Co., Ltd | 99% | Milligram to Kilogram |

| BIOFOUNT | >95% | Inquire for details |

| AK Scientific, Inc. | 95% | Inquire for details |

| CymitQuimica (as HCl salt) | 95% | 100mg, 250mg, 1g |

It is important to note that the direct precursor, 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3), is more widely and readily available from a larger number of suppliers, including Sigma-Aldrich, TCI Chemicals, and ChemicalBook.[9][10][11] Researchers may find it more practical to synthesize the benzamidine from the nitrile as needed.

Application in Drug Discovery: A Key Building Block for Androgen Receptor Antagonists

The primary interest in this compound and its derivatives stems from their application in the development of androgen receptor (AR) antagonists. The AR signaling pathway is a critical driver in the progression of prostate cancer.[12] Second-generation antiandrogens, such as Enzalutamide, have been designed to bind to the AR with higher affinity than first-generation drugs and to more effectively inhibit its downstream signaling.

The 4-bromo-2-fluorophenyl moiety is a key structural feature in a class of potent AR antagonists. The fluorine atom can enhance binding affinity and modulate the electronic properties of the molecule, while the bromine atom provides a handle for further synthetic modifications or can be involved in halogen bonding interactions within the receptor's ligand-binding domain.

Role in the Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of an AR antagonist derived from a 4-bromo-2-fluorophenyl scaffold.

Caption: Mechanism of action of an Androgen Receptor (AR) antagonist.

By competitively binding to the AR, antagonists derived from scaffolds like this compound prevent the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent conformational changes in the receptor that are necessary for its translocation to the nucleus, binding to DNA, and activation of gene transcription that promotes prostate cancer cell growth and survival.[1]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with a straightforward and scalable synthesis from its corresponding nitrile, makes it an accessible starting material for the development of novel therapeutics. The proven success of the 4-bromo-2-fluorophenyl moiety in potent androgen receptor antagonists like Enzalutamide highlights the significant potential of this scaffold in the ongoing search for more effective treatments for hormone-dependent cancers and other diseases. This guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their drug discovery programs.

References

- 1. Enzalutamide | C21H16F4N4O2S | CID 15951529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 749927-69-3/ 4-bromo-2-fluoro-Nmethylbenzamide(Enzalutamide-KSM) [chemicals.in]

- 3. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.1100752-71-3 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 5. 1100752-71-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. 4-Bromo-2-fluoro-N,N-dimethylbenzamide | 749927-80-8 [sigmaaldrich.com]

- 10. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 [chemicalbook.com]

- 12. Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to 4-Bromo-2-fluoro-benzamidine: A Versatile Intermediate in Modern Synthesis

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The utility of a synthetic intermediate is measured by its versatility, reactivity, and the strategic handles it offers for molecular elaboration. 4-Bromo-2-fluoro-benzamidine has emerged as a cornerstone building block, prized for its unique combination of reactive sites. The presence of a nucleophilic benzamidine group, a bromine atom amenable to cross-coupling, and a fluorine atom for modulating physicochemical properties provides a powerful toolkit for the synthetic chemist. This technical guide offers an in-depth exploration of this compound, from its synthesis to its pivotal role in constructing complex heterocyclic systems and biaryl structures, with a focus on field-proven protocols and mechanistic rationale.

Introduction: The Strategic Value of this compound

This compound is a substituted aromatic compound whose value lies in the orthogonal reactivity of its functional groups. The core structure presents three key features for synthetic manipulation:

-

The Benzamidine Moiety: A strongly basic and nucleophilic group, the amidine is a classic precursor for the formation of nitrogen-containing heterocycles such as quinazolines, pyrimidines, and triazines.[1][2][3] It serves as a robust C-N synthon in cyclization and condensation reactions.

-

The Aryl Bromide: The bromine atom at the 4-position is an ideal handle for transition metal-catalyzed cross-coupling reactions. It readily participates in transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C, C-N, and C-O bonds with precision.[4]

-

The Ortho-Fluorine Atom: The fluorine at the 2-position exerts a significant electronic influence. It lowers the pKa of the amidine group and can modulate the binding affinity of the final molecule to biological targets through hydrogen bonding or dipole interactions. Its presence is a common strategy in drug design to enhance metabolic stability and membrane permeability.

This trifecta of functionality makes this compound a highly sought-after intermediate in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and poly (ADP-ribose) polymerase (PARP) inhibitors.[4][5][6]

Synthesis of this compound Hydrochloride

The most reliable and widely adopted method for preparing benzamidines from their corresponding nitriles is the Pinner reaction.[7][8][9][10] This two-step process first converts the nitrile into an intermediate imino ester salt (a Pinner salt), which is then subjected to ammonolysis to yield the desired amidine, typically isolated as a stable hydrochloride salt. The common starting material for this synthesis is 4-Bromo-2-fluorobenzonitrile.[4][11][12]

Mechanistic Rationale: The Pinner Reaction

The reaction proceeds via two distinct stages:

-

Step 1: Imino Ester Formation: Anhydrous hydrogen chloride (HCl) protonates the nitrile nitrogen, activating the carbon atom toward nucleophilic attack by an alcohol (e.g., ethanol). This forms the ethyl imidate hydrochloride, known as the Pinner salt. The causality for using strictly anhydrous conditions is critical; any moisture present will hydrolyze the intermediate imidate or the starting nitrile to the corresponding ester or amide, respectively, severely impacting yield.[8][9] Low temperatures are employed to prevent the thermodynamically favored rearrangement of the Pinner salt into an N-alkyl amide.[8][9]

-

Step 2: Ammonolysis: The Pinner salt is a reactive intermediate. The introduction of ammonia results in the nucleophilic displacement of the ethoxy group to form the more stable benzamidine hydrochloride.

Experimental Protocol: Synthesis via Pinner Reaction

Materials:

-

4-Bromo-2-fluorobenzonitrile (1.0 eq)

-

Anhydrous Ethanol (approx. 5-10 mL per gram of nitrile)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride gas

-

Ammonia gas

Procedure:

-

Pinner Salt Formation: a. Dissolve 4-Bromo-2-fluorobenzonitrile in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube. b. Cool the solution to 0°C in an ice bath. c. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0°C. Continue the gas addition until the solution is saturated and a precipitate of the Pinner salt begins to form. d. Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours to ensure complete conversion. The Pinner salt will precipitate as a white solid. e. Collect the solid by filtration, wash with anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.

-

Ammonolysis to Benzamidine Hydrochloride: a. Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol at 0°C. b. Bubble dry ammonia gas through the suspension with vigorous stirring. The solid Pinner salt will gradually convert to ammonium chloride and the desired benzamidine hydrochloride, which may be more soluble. c. After saturation with ammonia, allow the mixture to stir at room temperature for several hours. d. Remove the byproduct, ammonium chloride, by filtration. e. Concentrate the filtrate under reduced pressure to yield crude this compound hydrochloride. Recrystallization from an appropriate solvent system (e.g., ethanol/ether) may be required for purification.

Visualization of the Synthetic Workflow

Caption: Workflow for the Pinner synthesis of this compound HCl.

Core Applications in Synthetic Chemistry

The true utility of this compound is demonstrated in its application as a versatile building block for constructing high-value molecular architectures.

Synthesis of Heterocyclic Scaffolds: Quinazolinones

Benzamidines are premier synthons for building quinazolinone cores, which are privileged structures in medicinal chemistry, found in numerous approved drugs.[1][3][13] The reaction typically involves the condensation of the benzamidine with a partner molecule containing two electrophilic centers, leading to cyclization.

Reaction Principle: The reaction with a β-ketoester, for instance, involves the nucleophilic attack of one of the amidine nitrogens onto the ketone carbonyl, followed by an intramolecular attack of the second nitrogen onto the ester carbonyl, with subsequent dehydration to form the aromatic quinazolinone ring.

Experimental Protocol: Synthesis of a 2-Substituted-4-quinazolinone

-

Combine this compound hydrochloride (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq), and a high-boiling point solvent like Dowtherm A or polyphosphoric acid.

-

Heat the mixture to a high temperature (e.g., 150-250°C) for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into an ice-water mixture.

-

Adjust the pH to basic (pH > 8) with an aqueous base (e.g., NaOH) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Caption: General scheme for quinazolinone synthesis from this compound.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The aryl bromide functionality is a gateway to elaborate biaryl structures, which are prevalent in pharmaceuticals and organic electronics. The Suzuki-Miyaura coupling is a robust and highly reliable method for this transformation.[14][15]

Mechanistic Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from a base-activated boronic acid (or ester) is transferred to the palladium center, displacing the bromide. The choice of base is crucial for activating the boronic acid to facilitate this step.[14]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[16]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound hydrochloride (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., 1,4-dioxane/water, DME, or toluene/ethanol/water)

Procedure:

-

To a reaction vessel, add this compound hydrochloride, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the palladium catalyst.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the mixture (typically 80-110°C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary Data Table

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1100752-71-3 | [17][18] |

| Molecular Formula | C₇H₆BrFN₂ | [19] |

| Molecular Weight | 217.04 g/mol | - |

| Typical Form | Hydrochloride Salt | [20][21] |

| Precursor | 4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3) | [4][11][12] |

| Key Applications | Heterocycle synthesis, Cross-coupling reactions | [1][4] |

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular architects. Its utility is rooted in the predictable and high-yielding transformations of its distinct functional groups. The ability to first build a core heterocyclic scaffold via the benzamidine moiety and then introduce diversity through palladium-catalyzed coupling at the aryl bromide site represents a powerful and convergent approach to building complex molecular libraries. For researchers in drug discovery and materials science, mastering the application of this intermediate opens a direct and efficient path to novel and high-value chemical entities.

References

- 1. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. nbinno.com [nbinno.com]

- 5. usbio.net [usbio.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tandfonline.com [tandfonline.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 12. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. 1100752-71-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 18. This compound|å æçå°H5 [klamar-reagent.com]

- 19. chemimpex.com [chemimpex.com]

- 20. This compound HYDROCHLORIDE [chemicalbook.com]

- 21. Your Inquiry on this compound hydrochloride | Chemical-Suppliers [chemical-suppliers.eu]

The Benzamidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamidine moiety, a versatile pharmacophore, has garnered significant attention in medicinal chemistry for its ability to mimic the guanidinium group of arginine, enabling it to effectively interact with a host of biological targets, most notably serine proteases. This guide provides a comprehensive overview of benzamidine derivatives, delving into their fundamental mechanism of action, exploring the nuances of their structure-activity relationships (SAR), and highlighting their diverse therapeutic applications. Furthermore, this document furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers in the field of drug discovery and development.

Introduction: The Enduring Relevance of the Benzamidine Core

Benzamidine, a simple aromatic amidine, serves as a foundational building block in the design of a multitude of biologically active compounds. Its enduring appeal in medicinal chemistry stems from its structural and electronic properties, particularly the positively charged amidinium group at physiological pH. This feature allows it to engage in key hydrogen bonding and electrostatic interactions within the active sites of various enzymes, making it an excellent starting point for the development of potent and selective inhibitors. This guide will explore the journey of benzamidine from a simple chemical entity to a privileged scaffold in clinically relevant molecules.

Mechanism of Action: The Serine Protease Connection

The primary and most well-understood mechanism of action for many benzamidine derivatives is the competitive, reversible inhibition of serine proteases.[1] These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in physiological processes ranging from digestion and blood coagulation to immunity and inflammation.